molecular formula C22H32N2O5S B14062242 Piperazine estronesulfate

Piperazine estronesulfate

Cat. No.: B14062242
M. Wt: 436.6 g/mol
InChI Key: HZEQBCVBILBTEP-TWCWWGPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine estronesulfate is synthesized from estrone through a sulfation reaction. The process involves the use of dimethylformamide/sulfur trioxide complex as the sulfating reactant and dimethylformamide as the solvent. This is followed by the addition of piperazine . The reaction is designed to produce high yields without excessive heat, thus avoiding discoloration and by-product formation .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process ensures high purity and quality of the final product, making it suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Piperazine estronesulfate undergoes various chemical reactions, including hydrolysis and enzymatic conversion. In the body, it is hydrolyzed into estrone, which can then be converted into estradiol by 17β-hydroxysteroid dehydrogenase .

Common Reagents and Conditions: The primary reagents used in the synthesis of this compound include dimethylformamide, sulfur trioxide, and piperazine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.

Major Products Formed: The major products formed from the reactions involving this compound are estrone

Properties

Molecular Formula

C22H32N2O5S

Molecular Weight

436.6 g/mol

IUPAC Name

[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine

InChI

InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14?,15?,16?,18-;/m0./s1

InChI Key

HZEQBCVBILBTEP-TWCWWGPMSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1

Origin of Product

United States

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